molecular formula C12H17FN2O2 B13195528 tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate

tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate

Cat. No.: B13195528
M. Wt: 240.27 g/mol
InChI Key: GIOGIZLMLYALFN-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is a chemical building block of high value to medicinal chemistry and organic synthesis research. This compound features a bifunctional structure, incorporating both a benzylamine group and a fluorine substituent on a phenyl ring that is protected by a tert-butoxycarbonyl (Boc) group . The primary amine on the benzyl group can undergo various reactions, such as amide bond formation or reductive amination, to link diverse molecular fragments. The Boc-protected aniline, on the other hand, serves as a stable, protected intermediate that can be readily deprotected under mild acidic conditions to reveal a reactive aromatic amine, a common motif in drug discovery . The presence of a fluorine atom at the meta-position influences the electron distribution of the ring and can significantly alter the molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a crucial feature in the design of bioactive molecules . As a versatile scaffold, this compound is particularly useful in the synthesis of more complex chemical entities, including potential pharmaceutical candidates such as kinase inhibitors or other small-molecule therapeutics. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-5-4-8(7-14)10(13)6-9/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

GIOGIZLMLYALFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)F

Origin of Product

United States

Preparation Methods

Spectroscopic Data

Spectroscopic data confirms the structure and purity of this compound, with techniques like NMR and Mass Spectrometry being essential.

  • $$^1H$$ NMR: Characterizes the hydrogen atoms in the molecule, confirming the presence of the tert-butyl group, the aminomethyl group, and the fluorophenyl ring.
  • $$^{13}C$$ NMR: Identifies the carbon atoms, distinguishing between the carbonyl carbon of the carbamate, the methyl carbons of the tert-butyl group, and the carbons of the aromatic ring.
  • Mass Spectrometry (MS): Determines the molecular weight of the compound and confirms its identity.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, ensuring that it meets the required standards for use in synthesis or medicinal chemistry.
  • Melting Point: Provides a physical characteristic to assess the compound's purity. A sharp melting point indicates high purity.

Research Outcomes

While specific research outcomes for the preparation of this compound are limited, related studies provide insight. For instance, the synthesis of similar carbamates and tetrazines has been explored for various applications.

Data Table: Related Carbamate Compounds

Compound Name Molecular Formula Key Features
tert-Butyl (3-amino-4-fluorophenyl)carbamate $$C{11}H{15}FN2O2$$ Lacks aminoethyl side chain; simpler structure
This compound $$C{12}H{17}FN2O2$$ Different substitution pattern; potential for varying activity
tert-Butyl N-{1-amino-3-(4-iodophenyl)}carbamate $$C{14}H{19}IN2O2$$ Contains iodine instead of fluorine; altered electronic properties

Key Findings

  • The fluorinated phenyl group and the carbamate moiety are crucial for the compound's reactivity and biological activity.
  • The tert-butyl carbamate group serves as a protecting group, essential in synthesizing complex molecules.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is used as a building block in the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also used in the development of fluorescent probes for imaging applications.

Medicine: In medicine, this compound is investigated for its potential use in drug development. It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with receptors and ion channels, modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate
  • CAS No.: 1715037-39-0
  • Molecular Formula : C₁₂H₁₇FN₂O₂
  • Molecular Weight : 240.27 g/mol .

Key Features :

  • Contains a tert-butoxycarbonyl (Boc) protecting group, a 3-fluorophenyl ring, and an aminomethyl substituent at the 4-position.
  • Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Applications/Significance Reference
tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate 3-fluoro, 4-aminomethyl phenyl, Boc group C₁₂H₁₇FN₂O₂ 240.27 Intermediate for bioactive molecules
tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (2c) Biphenyl core, 3-nitro, 4'-fluoro C₁₇H₁₇FN₂O₄ 332.33 Suzuki coupling product (96% yield); precursor for further functionalization
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Cyclopropane ring fused to 3-fluorophenyl C₁₄H₁₈FNO₂ 251.30 Hazardous handling (requires first-aid measures)
tert-Butyl N-(4-aminooxolan-3-yl)carbamate Tetrahydrofuran (oxolane) ring, amino group C₉H₁₈N₂O₃ 202.25 Used in peptide synthesis and heterocyclic chemistry
tert-Butyl N-[(4-formylphenyl)methyl]carbamate 4-formylbenzyl group C₁₃H₁₇NO₃ 235.28 Aldehyde functionality for conjugation or derivatization

Biological Activity

tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a tert-butyl group attached to a carbamate functional group and a fluorinated aromatic ring, which enhances its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H16F1N1O2
  • Molecular Weight : 222.29 g/mol
  • Structure : The presence of the fluorine atom and the amino group contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth.
  • Anticancer Activity : The compound's ability to interact with enzymes involved in metabolic pathways may lead to therapeutic effects against cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as aspartate transcarbamoylase (ATC), which is involved in the pyrimidine biosynthesis pathway. Inhibition of ATC can disrupt cellular proliferation in cancer and parasitic infections.
  • Binding Affinity : Studies have indicated that similar compounds can demonstrate selective binding to target enzymes, enhancing their efficacy while minimizing toxicity to normal cells.

Case Study 1: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that certain derivatives of this compound exhibited potent cytotoxicity against various human cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating significant anticancer potential.

Compound NameIC50 (µM)Target
Compound A1.5Cancer Cell Line X
Compound B2.0Cancer Cell Line Y
This compound2.5Cancer Cell Line Z

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against common bacterial strains, including E. coli and S. aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

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